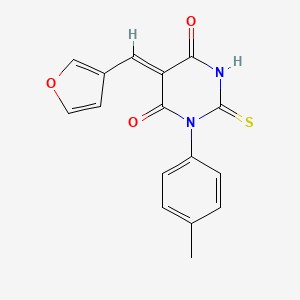
N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide, also known as BrCPH, is a chemical compound that has been studied extensively for its potential applications in scientific research. BrCPH is a thiosemicarbazone derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide has been shown to exhibit a variety of other biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide exhibits antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide. One area of interest is the development of novel delivery methods for N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide, which could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide and its potential applications in the treatment of other diseases. Overall, the potential applications of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide in scientific research make it an exciting and promising area of study.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide as a potential anticancer agent. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN3OS/c1-2-9(16)14-15-10(17)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBHSZXWQSURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-propanoylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4734214.png)
![2-chloro-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4734219.png)
![propyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4734224.png)
methanone](/img/structure/B4734227.png)
![4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4734230.png)

![5-chloro-2-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734260.png)
![4-(ethylsulfonyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenol hydrochloride](/img/structure/B4734268.png)
![ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4734275.png)
![2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)
![6-[2-(difluoromethoxy)-5-methylphenyl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4734304.png)
![(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4734312.png)